molecular formula C9H10N2OS2 B2672584 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 736948-79-1

2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2672584
CAS No.: 736948-79-1
M. Wt: 226.31
InChI Key: ZMMAWPLHYLKABI-UHFFFAOYSA-N
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Description

Historical Development of Thienopyrimidine Research

Thienopyrimidines emerged as a significant class of heterocyclic compounds following the pioneering work of Baker et al. in the mid-20th century. The first thieno[3,4-d]pyrimidine derivative was synthesized in 1947, with subsequent discoveries of thieno[3,2-d]pyrimidine (1948) and thieno[2,3-d]pyrimidine (1953) establishing the structural diversity of this family. Early research focused on synthetic methodologies and physicochemical characterization, but interest surged in the 1960s when Roth demonstrated the antifolate activity of 2,4-diaminothieno[2,3-d]pyrimidines. The compound 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one represents a modern derivative developed through systematic structure-activity relationship (SAR) studies aimed at optimizing pharmacokinetic properties and target affinity.

Significance in Medicinal Chemistry

This derivative exemplifies the strategic integration of functional groups to enhance biological activity. The mercaptomethyl (-CH2SH) moiety at position 2 and dimethyl groups at positions 5/6 synergistically modulate electronic effects and steric bulk, enabling selective interactions with enzymatic targets. Its molecular framework (C8H8N2OS2, MW 228.29) combines the planar aromaticity of thiophene with the hydrogen-bonding capacity of pyrimidinone, making it a versatile scaffold for drug discovery. Contemporary studies highlight its potential as a kinase inhibitor and antimicrobial agent, with the thiol group enabling covalent binding to cysteine residues in active sites.

Classification within Thienopyrimidine Family

The compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one subclass, characterized by:

  • Ring fusion : Thiophene fused at positions 2/3 with pyrimidine
  • Substituents :
    • Position 2: Mercaptomethyl (-CH2SH)
    • Positions 5/6: Methyl groups
    • Position 4: Ketone oxygen

This substitution pattern distinguishes it from simpler analogs like 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (C8H8N2OS, MW 180.23). The mercaptomethyl group introduces redox activity and metal-binding capabilities absent in unsubstituted derivatives.

Bioisosteric Relationships with Other Heterocycles

As a bioisostere, the compound mimics key structural features of:

Bioisostere Shared Features Divergent Properties
Quinazoline Pyrimidine core, hydrogen-bond acceptors Thiophene vs. benzene aromatic system
Purine Fused heterocyclic system Sulfur atom vs. nitrogen at position 9
Thiazolopyrimidine Sulfur-containing fused system Thiophene vs. thiazole ring size

The thiophene ring enhances π-π stacking compared to benzene in quinazolines while maintaining comparable dipole moments (~2.1 D). The mercaptomethyl group serves as a bioisosteric replacement for hydroxyl or amine groups in purine analogs, enabling alternative binding modes in enzyme active sites.

Properties

IUPAC Name

5,6-dimethyl-2-(sulfanylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-4-5(2)14-9-7(4)8(12)10-6(3-13)11-9/h13H,3H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMAWPLHYLKABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CS)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This cyclocondensation reaction leads to the formation of the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thienopyrimidine core.

    Substitution: The dimethyl groups and the mercaptomethyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thienopyrimidine derivatives, each with unique chemical and biological properties.

Scientific Research Applications

2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have been extensively studied for diverse biological activities. Below is a detailed comparison based on substituents, activities, and mechanisms:

Structural and Functional Analogues

Compound Name & Substituents Key Activities & Findings Reference ID
2-(Benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one - Potent anticancer activity against melanoma MDA-MB-435 (GP = −31.02%) .
- Broad-spectrum cytotoxicity across NCI-60 cell lines (mean growth inhibition = 51.01%) .
2-(para-Fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one - Selective COX-2 inhibition (IC50 = 42.19 μM, SI = 4.81 vs. COX-1 IC50 = 202.96 μM) .
- Superior selectivity compared to indomethacin (SI = 0.04) .
2-(2,3-Dihydroxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one - Anti-HIV-1 activity via dual inhibition of reverse transcriptase and integrase .
- Identified as a hit scaffold for further optimization .
2-(Alkylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones - Antifungal activity against six fungal strains via aza-Wittig synthesis .
- High yields (46–86%) and mild reaction conditions .
This compound - Limited direct data; structural similarity suggests potential for enzyme inhibition or metal chelation.
- Commercial availability indicates use as a synthetic intermediate .

Key Structural-Activity Relationships (SARs)

Substituent Position :

  • 2-Position Modifications :

  • Benzylamino (electron-rich groups) enhances anticancer activity, likely through DNA intercalation or kinase inhibition .
  • para-Fluorophenyl improves COX-2 selectivity by fitting into hydrophobic pockets of the enzyme .
  • Mercaptomethyl (-SCH3) may confer redox activity or metal-binding capacity, though this requires validation . 5,6-Dimethyl Groups: Consistently retained across analogues, suggesting their role in stabilizing the planar thienopyrimidinone core for target binding .

Biological Targets: Anticancer: Benzylamino derivatives target melanoma cells via undefined mechanisms, possibly involving apoptosis or cell cycle arrest . Anti-Inflammatory: Fluorophenyl derivatives inhibit COX-2 by mimicking arachidonic acid’s binding site . Antifungal: Alkylamino derivatives disrupt fungal membrane integrity or ergosterol biosynthesis .

Synthetic Accessibility: Aza-Wittig reactions enable efficient synthesis of alkylamino derivatives . Para-substituted aryl groups are introduced via nucleophilic aromatic substitution or Suzuki coupling .

Biological Activity

2-(mercaptomethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of thieno[2,3-d]pyrimidin-4(3H)-one derivatives with mercaptoalkyl groups. A notable synthetic route includes the use of 3-amino-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a precursor, which can be obtained from 2-amino-3-carbethoxy-4,5-dimethyl thiophene through innovative synthetic pathways .

Analgesic and Anti-inflammatory Properties

Research has indicated that derivatives of this compound exhibit significant analgesic and anti-inflammatory activities. In studies comparing these compounds to standard drugs like diclofenac sodium, certain derivatives demonstrated comparable or superior effects:

CompoundAnalgesic ActivityAnti-inflammatory Activity
AS1PotentSignificant
AS3EquipotentEquipotent

These findings suggest that modifications to the thieno[2,3-d]pyrimidin framework can enhance therapeutic potentials against pain and inflammation .

Other Biological Activities

In addition to analgesic and anti-inflammatory effects, compounds in this class have been investigated for their potential antimicrobial and antioxidant properties. The presence of the mercapto group is believed to contribute to these activities by facilitating interactions with biological targets.

Case Study 1: Analgesic Effects

A study focused on a series of thieno[2,3-d]pyrimidin derivatives showed that compound AS1 significantly reduced pain responses in animal models compared to control groups. This was assessed using standard pain models such as the hot plate test and formalin test.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory mechanism of AS1 was elucidated through in vitro assays measuring cytokine production. The compound effectively inhibited the release of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages, indicating a potential pathway for therapeutic intervention in inflammatory diseases.

Q & A

Basic: What are the key synthetic routes for 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives?

Answer:
The core scaffold is synthesized via the Gewald reaction , where 2-butanone reacts with ethyl cyanoacetate and sulfur in the presence of diethylamine to yield ethyl-2-amino-4,5-dimethylthiophene-3-carboxylate (intermediate 4 ) . Substitutions at the 2-position are achieved through reactions with nitriles (e.g., 4-fluorophenyl acetonitrile) under acidic conditions or via coupling with acyl chlorides (e.g., 4-fluorobenzoyl chloride) using NaH as a base . Temperature control (0–5°C) is critical for minimizing side reactions during substitutions .

Basic: How are synthesized derivatives characterized to confirm their structures?

Answer:
Characterization involves multi-spectral analysis :

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1654 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • ¹H/¹³C NMR confirms substituent integration and regiochemistry (e.g., para-substituted aromatic protons at δ 7.3–8.1 ppm) .
  • Mass spectrometry (ESI-MS) validates molecular weights (e.g., compound 5 : m/z 288.0 [M+1]⁺) .
  • Melting points and TLC (Rf values) ensure purity .

Advanced: How do substituents at the 2-position influence COX-2 selectivity and potency?

Answer:

  • Electron-withdrawing groups (e.g., para-fluorophenyl in 5 ) enhance COX-2 selectivity (IC₅₀ = 42.19 μM, SI = 4.81) by increasing dipole interactions with the hydrophobic pocket of COX-2 .
  • Electron-donating groups (e.g., para-methoxy in 6 ) reduce affinity (IC₅₀ = 142.71 μM) due to decreased electronegativity .
  • Steric hindrance (e.g., ortho-trifluoromethyl in 9 ) drastically lowers activity (IC₅₀ = 189.05 μM) by disrupting binding .

Advanced: What methodological considerations are critical for designing COX-1/COX-2 inhibition assays?

Answer:

  • Use human recombinant COX-2 and ovine COX-1 enzymes to mimic physiological conditions .
  • Test six concentrations (0.01–500 μM) to calculate IC₅₀ values via nonlinear regression .
  • Include indomethacin as a non-selective control (COX-1 IC₅₀ = 0.68 μM, COX-2 IC₅₀ = 18.3 μM) .
  • Measure PGF₂α via enzyme immunoassay (EIA) after SnCl₂-mediated reduction of PGH₂ .

Advanced: How can researchers resolve contradictions in COX-2 inhibition data caused by substituent positions?

Answer:

  • Para vs. ortho substitutions : The para-fluorophenyl group in 5 achieves optimal alignment in the COX-2 active site, while ortho-trifluoromethyl in 9 causes steric clashes .
  • Electronic effects : Fluorine’s electronegativity in 5 enhances dipole interactions, whereas methoxy in 6 reduces polarity, lowering affinity .
  • Docking studies and molecular dynamics simulations can model substituent-enzyme interactions to rationalize discrepancies .

Advanced: What strategies are proposed to optimize lead compounds for nanomolar COX-2 inhibition?

Answer:

  • Bioisosteric replacement : Replace the para-fluorophenyl group in 5 with sulfonamides or sulfones to enhance hydrogen bonding .
  • Hybrid molecules : Conjugate with NSAID pharmacophores (e.g., carboxylic acids) to improve binding .
  • Structure-activity relationship (SAR) expansion : Explore alkylthio or mercaptomethyl groups to increase hydrophobicity .

Basic: What is the significance of the selectivity index (SI) in evaluating COX-2 inhibitors?

Answer:
SI is defined as COX-1 IC₅₀ / COX-2 IC₅₀ . Higher SI values indicate greater COX-2 selectivity. For example, compound 5 has SI = 4.81, while indomethacin (non-selective) has SI = 0.04 . SI > 2 is typically targeted for clinical relevance to minimize COX-1-mediated side effects (e.g., gastric ulcers) .

Advanced: How do electronic properties of substituents affect binding to the COX-2 active site?

Answer:

  • Electron-withdrawing groups (e.g., -F in 5 ) increase the compound’s dipole moment, strengthening interactions with COX-2’s Arg¹²⁰ and Tyr³⁵⁵ residues .
  • Electron-donating groups (e.g., -OCH₃ in 6 ) reduce dipole interactions, weakening binding .
  • Hammett constants (σ) can predict substituent effects: higher σ values correlate with improved COX-2 inhibition .

Basic: What role does the thieno[2,3-d]pyrimidin-4(3H)-one scaffold play in biological activity?

Answer:
The scaffold mimics nucleic acid bases , enabling interactions with enzyme active sites (e.g., COX-2’s heme pocket) . Its planar structure facilitates π-π stacking with aromatic residues (e.g., Phe⁵¹⁸), while the carbonyl group at position 4 hydrogen-bonds with Ser³⁵³ .

Advanced: What are the limitations of current in vitro models for predicting in vivo efficacy?

Answer:

  • Lack of metabolic stability : In vitro assays do not account for hepatic metabolism or plasma protein binding .
  • Absence of tissue-specific factors : COX-2 expression in inflammatory vs. cancer cells may differ .
  • Solution : Follow up with ex vivo whole-blood assays and murine inflammation models to assess bioavailability and toxicity .

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